molecular formula C11H16N2S B13590957 3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine

3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine

Katalognummer: B13590957
Molekulargewicht: 208.33 g/mol
InChI-Schlüssel: QIAKYQLDHIARFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine is a complex organic compound characterized by its unique cyclopropyl and thiazolyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable thiazole derivative with a cyclopropylamine under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine involves its interaction with specific molecular targets. The cyclopropyl and thiazolyl groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine is unique due to its combination of cyclopropyl and thiazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C11H16N2S

Molekulargewicht

208.33 g/mol

IUPAC-Name

3-(2-cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine

InChI

InChI=1S/C11H16N2S/c1-11(2)8(9(11)12)7-5-14-10(13-7)6-3-4-6/h5-6,8-9H,3-4,12H2,1-2H3

InChI-Schlüssel

QIAKYQLDHIARFD-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(C1N)C2=CSC(=N2)C3CC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.